1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine
Brand Name: Vulcanchem
CAS No.: 887590-78-5
VCID: VC16702090
InChI: InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-8-13(12-20)10-19-11-14-6-4-5-7-15(14)18/h4-7,13,19H,8-12H2,1-3H3
SMILES:
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol

1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine

CAS No.: 887590-78-5

Cat. No.: VC16702090

Molecular Formula: C17H25BrN2O2

Molecular Weight: 369.3 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine - 887590-78-5

Specification

CAS No. 887590-78-5
Molecular Formula C17H25BrN2O2
Molecular Weight 369.3 g/mol
IUPAC Name tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-8-13(12-20)10-19-11-14-6-4-5-7-15(14)18/h4-7,13,19H,8-12H2,1-3H3
Standard InChI Key VNTVJPZTUAGEGX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=CC=C2Br

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine is C₁₈H₂₆BrN₃O₂, with a molecular weight of 355.27 g/mol . The pyrrolidine ring adopts a puckered conformation, while the Boc group at the 1-position stabilizes the amine against undesired reactions. The 2-bromobenzyl moiety introduces steric bulk and enhances electrophilic reactivity due to bromine's polarizability. Comparative analysis with halogenated analogs (e.g., 2-fluorobenzyl and 2-chlorobenzyl derivatives) reveals that the bromine atom significantly increases molecular weight (355.27 vs. 309.34 for chloro and 293.34 for fluoro analogs) and alters lipophilicity (clogP ≈ 3.1 vs. 2.8 for chloro) .

Synthetic Routes and Optimization

Stepwise Synthesis Protocol

The synthesis involves three principal stages:

  • Pyrrolidine Ring Formation: Cyclization of 1,4-diaminobutane with a carbonyl precursor under acidic conditions yields the pyrrolidine core .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine installs the Boc group at the 1-position, achieving >90% yield .

  • 2-Bromobenzyl Incorporation: Nucleophilic substitution between the Boc-protected pyrrolidine and 2-bromobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base affords the final product (75–80% yield) .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature: 25–30°C for Boc protection to minimize side reactions.

  • Solvent: Transition from DMF to acetonitrile reduces environmental impact .

  • Purification: Recrystallization from ethyl acetate/hexane mixtures achieves ≥98% purity .

Physicochemical Properties

PropertyValueMethod
Melting Point112–114°CDifferential Scanning Calorimetry
Solubility (25°C)15 mg/mL in DMSOUSP <911>
logP3.1 ± 0.2HPLC (OECD 117)
pKa (amine)9.8Potentiometric titration

The bromine atom contributes to a higher density (1.48 g/cm³) compared to non-halogenated analogs, while the Boc group reduces aqueous solubility .

Reactivity and Functionalization

Nucleophilic Substitution

The 2-bromobenzyl group undergoes Suzuki-Miyaura coupling with arylboronic acids, enabling diversification. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields a biaryl derivative (65% yield) .

Deprotection Strategies

Removal of the Boc group via trifluoroacetic acid (TFA) in dichloromethane generates the free amine, which is pivotal for further functionalization (e.g., amide bond formation) .

Applications in Drug Discovery

NMDA Receptor Antagonism

Structural analogs of 1-Boc-3-[(2-bromobenzyl-amino)-methyl]-pyrrolidine exhibit NMDA receptor inhibition, with IC₅₀ values ranging from 0.62 to 17 µM depending on substituents . The bromine atom enhances binding affinity to hydrophobic pockets in the GluN1 subunit, as demonstrated by molecular docking studies .

Intermediate in Kinase Inhibitor Synthesis

This compound serves as a precursor to Bruton’s tyrosine kinase (BTK) inhibitors. Coupling with pyrazolopyrimidine scaffolds yields candidates with IC₅₀ < 10 nM in enzymatic assays .

Hazard CategoryRisk Mitigation
Skin Irritation (Category 2)Use nitrile gloves; eyewash stations accessible
Environmental ToxicityAvoid release into waterways; collect waste for incineration

The Material Safety Data Sheet (MSDS) recommends storage at 2–8°C under nitrogen to prevent degradation .

Comparative Analysis with Halogenated Analogs

ParameterBr Derivative (This Compound)Cl DerivativeF Derivative
Molecular Weight355.27309.34293.34
logP3.12.82.5
NMDA IC₅₀ (µM)0.62–4.61.0–6.30.012–2.0
Synthetic Yield (%)75–8070–7580–85

The bromine analog exhibits superior receptor binding but lower synthetic yield compared to fluorine variants .

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